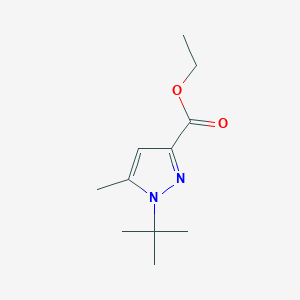

![molecular formula C7H9NO3S2 B1305188 2-[(2-呋喃甲基)磺酰基]乙硫酰胺 CAS No. 175202-41-2](/img/structure/B1305188.png)

2-[(2-呋喃甲基)磺酰基]乙硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

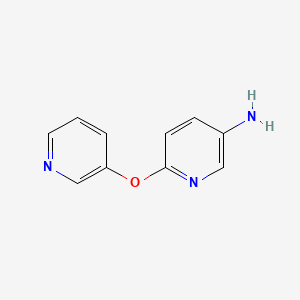

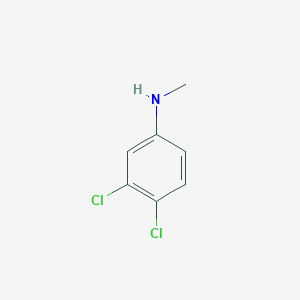

2-[(2-Furylmethyl)sulfonyl]ethanethioamide is a compound that falls within the broader class of sulfinamides, which are known for their utility in organic and medicinal synthesis. Sulfinamides, particularly those that are enantiopure, have been the subject of extensive research due to their interesting reactivity and potential applications in asymmetric synthesis and as ligands in various chemical reactions .

Synthesis Analysis

The synthesis of sulfinamides, including compounds similar to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, has been explored through various methods. One approach involves the use of N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents, which serve as sulfinyl transfer agents. These agents have been used to produce sulfinamide ligands, such as (R)-tert-butanesulfinamide, with high yields and enantiopurities . Although the specific synthesis of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not detailed, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not explicitly discussed in the provided papers, the general structure of sulfinamides includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom, with various substituents attached to the nitrogen and sulfur. The molecular structure is crucial for the reactivity and the potential applications of the compound in synthesis and catalysis .

Chemical Reactions Analysis

Sulfinamides, including those structurally related to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, exhibit a wide range of reactivity. They can undergo condensation with aldehydes and ketones, react with alkynes, alkenes, aryl and alkyl halides, and participate in the sulfonylation of heterocyclic compounds. These reactions are valuable for the synthesis of various organic molecules, including asymmetric sulfides and γ-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfinamides are influenced by their molecular structure. The presence of the sulfonyl and amino groups within the molecule can affect its polarity, solubility, and stability. These properties are essential for the compound's behavior in different solvents and under various reaction conditions. Although the specific properties of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide are not provided, it can be inferred that they would be similar to those of related sulfinamides .

科学研究应用

治疗应用和机制

抗癌和抗肿瘤活性

磺酰胺,包括帕唑帕尼等化合物,已显示出显着的抗肿瘤活性。帕唑帕尼是一种多靶点受体酪氨酸激酶抑制剂,靶向 VEGFR-1、VEGFR-2、VEGFR-3、PDGFR-a/β 和 c-kit,显示出有希望的抗肿瘤疗效。新药的机制通常涉及靶向肿瘤相关的碳酸酐酶亚型 IX 和 XII,以发挥其抗癌特性 (Carta, Scozzafava, & Supuran, 2012)。此外,具有选择性抗青光眼、抗肿瘤和诊断应用的磺酰胺的开发正在进行中,这反映了该结构基序在未来药物中的潜力。

抗炎作用

格列本脲是一种众所周知的磺酰脲,已证明对各种疾病具有抗炎作用,包括呼吸系统、消化系统和中枢神经系统疾病,通过抑制 KATP 和 NLRP3 炎症小体等通道,从而减少促炎介质 (Zhang 等人,2017)。

微生物降解和环境影响

多氟烷基化学物质的环境归宿,可以降解为全氟烷基酸 (PFAA),包括磺酰胺,一直是研究的主题。了解这些化合物的生物降解性和微生物降解途径对于评估它们的环境影响和开发更可持续的化学过程至关重要 (Liu & Avendaño, 2013)。

安全和危害

属性

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWZFLBMQSOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)(=O)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384842 |

Source

|

| Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

CAS RN |

175202-41-2 |

Source

|

| Record name | 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furylmethyl)sulfonyl]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

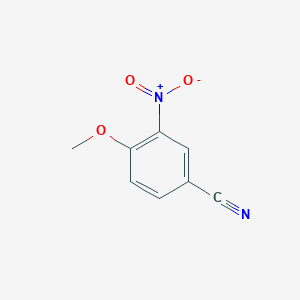

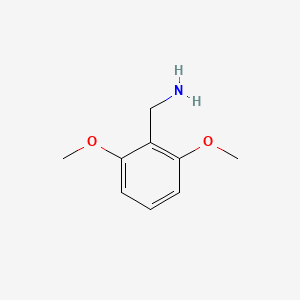

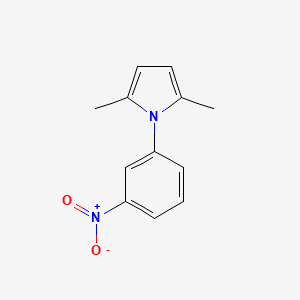

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)